Levonorgestrel EP Impurity V Levonorgestrel EP Impurity V Mestranol derivative. It is used as contraceptive.
Brand Name: Vulcanchem
CAS No.: 14009-70-2
VCID: VC21352533
InChI: InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1
SMILES: CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Molecular Formula: C22H28O2
Molecular Weight: 324.5 g/mol

Levonorgestrel EP Impurity V

CAS No.: 14009-70-2

Cat. No.: VC21352533

Molecular Formula: C22H28O2

Molecular Weight: 324.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Levonorgestrel EP Impurity V - 14009-70-2

CAS No. 14009-70-2
Molecular Formula C22H28O2
Molecular Weight 324.5 g/mol
IUPAC Name (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Standard InChI InChI=1S/C22H28O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,9,14,18-20,23H,4,6,8,10-13H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1
Standard InChI Key NXKYEZGQCNWQRT-SPQGHWSVSA-N
Isomeric SMILES CCC12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
SMILES CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC
Canonical SMILES CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Chemical Identity and Basic Properties

Levonorgestrel EP Impurity V, identified by the Chemical Abstracts Service (CAS) number 14009-70-2, is a structural isomer of the synthetic progestin drug levonorgestrel. It is formally recognized in the European Pharmacopoeia (EP) as a potential impurity that requires monitoring during the production of levonorgestrel-based medications .

Physical and Chemical Characteristics

The physical and chemical characteristics of Levonorgestrel EP Impurity V are summarized in the following table:

PropertyDescription
CAS Number14009-70-2
Molecular FormulaC₂₂H₂₈O₂
Molecular Weight324.46 g/mol
Physical AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents such as tetrahydrofuran, dimethyl sulfoxide, acetone, and chloroform
Melting PointNot explicitly reported in literature
Optical RotationSpecific to its chiral centers

The compound contains multiple chiral centers, making its stereochemistry an important aspect of its identification and characterization.

Nomenclature and Structural Information

IUPAC Nomenclature and Synonyms

The compound is known by several names and identifiers in scientific literature and commercial catalogues:

Nomenclature TypeName
IUPAC Name(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol
Common Names18-Methyl Mestranol; 13-Ethyl-3-methoxy-18,19-dinor-17α-pregna-1,3,5(10)-trien-20-yn-17-ol; 13β-Ethyl-17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol; Aromatic Levonorgestrel
Chemical IdentifiersStandard InChIKey: NXKYEZGQCNWQRT-SPQGHWSVSA-N

Structural Representation

Levonorgestrel EP Impurity V features a tetracyclic steroid structure with an aromatic A-ring, distinguishing it from levonorgestrel which has a non-aromatic A-ring. The compound includes a methoxy group at the C-3 position, an ethyl group at the C-13 position, and an ethynyl group at the C-17 position, along with a hydroxyl group also at C-17 .

The structural characteristics define its physical, chemical, and biological properties, making it an identifiable impurity in levonorgestrel formulations.

Synthesis and Manufacturing

Synthetic Methods

The synthesis of Levonorgestrel EP Impurity V follows specific chemical processes outlined in scientific literature and patents. According to patent CN112079894B, the synthesis involves a three-stage reaction sequence :

  • Aromatization Reaction: Starting with a precursor compound, an aromatization reaction is performed using an organic solvent (preferably acetonitrile), lithium bromide, and copper bromide at controlled temperatures.

  • Methylation Reaction: The intermediate compound undergoes methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of potassium carbonate.

  • Alkynylation Reaction: The final stage involves an alkynylation reaction where acetylene gas is introduced into an organic solvent containing alkaline substances at 0-5°C.

The complete synthetic pathway achieves a reported purity of approximately 78% (HPLC) with a yield of 72% .

Process Challenges and Considerations

The synthesis of Levonorgestrel EP Impurity V presents several challenges, including:

  • Control of reaction conditions to minimize side reactions

  • Generation of unwanted brominated impurities at the 2- and 4-positions of the aromatic ring

  • Purification steps necessary to achieve pharmaceutical-grade purity

  • Specific handling requirements for reactive reagents such as acetylene gas

These challenges necessitate rigorous process development and quality control measures to ensure consistent production of high-purity material.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) remains the primary analytical method for the detection and quantification of Levonorgestrel EP Impurity V in pharmaceutical preparations. Research has documented specific chromatographic conditions for optimal analysis :

ParameterCondition
ColumnLuna C18 analytical column (150 × 4.6 mm, 5 μm, 100 Å)
Mobile PhaseAcetonitrile:Water (50:50, v/v)
Flow Rate1.0 ml/min
Injection Volume20 μl
Detection Wavelength241 nm
Retention Time8.5 ± 0.03 min
Total Run Time15 min

This method demonstrates good linearity in the concentration range of 2.6–15.6 μg/ml with a correlation coefficient (r) value of 0.9999, and achieves a precision within acceptable limits (RSD < 2%) .

Sample Preparation

Efficient extraction of Levonorgestrel EP Impurity V from pharmaceutical matrices typically involves:

  • Dissolving the sample in tetrahydrofuran (THF)

  • Sonicating for approximately 1 minute with intermittent shaking

  • Diluting with appropriate solvent (typically acetonitrile) for HPLC analysis

  • Filtering through a 0.22 μm syringe filter prior to injection

This approach allows for rapid sample preparation, making it suitable for both in-process quality checks and final product testing.

Applications in Pharmaceutical Industry

Role in Quality Control

Levonorgestrel EP Impurity V serves multiple critical functions in pharmaceutical quality control:

  • Reference Standard: It functions as a primary reference material for identifying and quantifying potential impurities in levonorgestrel formulations .

  • Method Validation: The compound is essential for analytical method validation, ensuring accurate detection of impurities in accordance with international standards .

  • Stability Assessment: It helps in monitoring degradation pathways and stability profiles of levonorgestrel under various storage conditions.

  • Process Control: During manufacturing, it serves as a marker for optimizing synthesis conditions to minimize impurity formation .

Regulatory Significance

The regulatory importance of Levonorgestrel EP Impurity V extends to several areas:

  • Pharmacopoeial Standards: It is recognized in the European Pharmacopoeia as a specific impurity that must be controlled in levonorgestrel formulations .

  • ICH Guidelines Compliance: Monitoring this impurity aligns with International Conference on Harmonization (ICH) guidelines for pharmaceutical impurities .

  • ANDA and NDA Submissions: The compound is required for regulatory filings, including Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) .

  • Toxicity Studies: It is utilized in comprehensive toxicity assessments of levonorgestrel formulations to establish safety profiles .

SpecificationValue
Purity> 95% (HPLC)
Available QuantitiesMilligrams to grams
FormSolid
Storage RequirementsStore at -20°C, protect from light
Shipping ConditionsRoom temperature with appropriate containment
DocumentationCertificate of Analysis, MSDS, Characterization Data

Leading suppliers include SynThink Chemicals, Cleanchem Laboratories, Vulcanchem, and Veeprho, each providing comprehensive characterization data and certificates of analysis .

Comparison with Related Compounds

Other Related Impurities

The European Pharmacopoeia identifies multiple impurities associated with levonorgestrel, each with specific structural characteristics:

Impurity DesignationCAS NumberMolecular FormulaMolecular Weight
Levonorgestrel EP Impurity B19914-67-1C₂₁H₂₈O₂312.45
Levonorgestrel EP Impurity C1337972-89-0C₂₃H₂₈O320.47
Levonorgestrel EP Impurity G87585-03-3C₂₁H₂₈O₃328.45
Levonorgestrel EP Impurity H55555-97-0C₂₁H₂₈O₃328.45
Levonorgestrel EP Impurity I20402-62-4C₂₁H₂₈O₃328.45
Levonorgestrel EP Impurity J1175109-63-3C₂₁H₂₆O₃326.43
Levonorgestrel EP Impurity L21800-83-9C₁₉H₂₆O₂286.41
Levonorgestrel EP Impurity M51087-61-7C₂₁H₂₆O₂310.43
Levonorgestrel EP Impurity S176254-10-7C₂₂H₃₀O₂326.47
Levonorgestrel EP Impurity U68-22-4C₂₀H₂₆O₂298.42
Levonorgestrel EP Impurity W155683-59-3C₂₂H₂₆O306.44

This family of related impurities requires monitoring and control during the manufacturing and quality assessment of levonorgestrel formulations .

Research Applications

Analytical Method Development

Levonorgestrel EP Impurity V plays a critical role in developing and validating analytical methods for levonorgestrel formulations. Recent research has focused on rapid extraction techniques and HPLC methods optimization to overcome limitations of traditional time-consuming procedures .

For instance, improvements in sample preparation have reduced extraction times from 48 hours to just minutes, significantly enhancing efficiency for in-process quality checks during production .

Formulation Development

The compound is instrumental in monitoring impurity profiles during the formulation development of various levonorgestrel delivery systems, including:

  • Oral contraceptive tablets

  • Intrauterine systems (IUS)

  • Implantable contraceptive devices

  • Emergency contraceptive formulations

Studies indicate that controlling Levonorgestrel EP Impurity V levels is particularly important in silicone-based intrauterine systems, where formulation stability and drug release characteristics can be affected by impurity profiles .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator